

JNJ-19567470 stability and storage conditions

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Compound of Interest

Compound Name: JNJ19567470

Cat. No.: B1673002

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Technical Support Center: JNJ-19567470

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of JNJ-19567470, a selective, non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid JNJ-19567470?

A1: For optimal stability, solid JNJ-19567470 should be stored under the following conditions:

- Short-term (days to weeks): 0 - 4°C, dry and dark.[\[1\]](#)
- Long-term (months to years): -20°C, dry and dark.[\[1\]](#)

The compound is stable for several weeks during standard shipping at ambient temperatures.
[\[1\]](#)

Q2: How should I prepare and store stock solutions of JNJ-19567470?

A2: JNJ-19567470 is soluble in DMSO. Stock solutions should be prepared and stored as follows:

- Preparation: Prepare a stock solution in DMSO.
- Short-term storage (days to weeks): 0 - 4°C.[\[1\]](#)

- Long-term storage (months): -20°C.[1]

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.

Q3: What is the mechanism of action of JNJ-19567470?

A3: JNJ-19567470 is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). By blocking this receptor, it inhibits the downstream signaling cascades initiated by the binding of corticotropin-releasing factor (CRF). This mechanism is implicated in modulating the body's response to stress.

Stability and Storage Data

Parameter	Condition	Duration	Stability
Solid Form	Ambient Temperature	Weeks	Stable for ordinary shipping
0 - 4°C (dry, dark)	Days to Weeks	Stable	
-20°C (dry, dark)	Months to Years	Stable	
DMSO Stock Solution	0 - 4°C	Days to Weeks	Stable
-20°C	Months	Stable	

Experimental Protocols

In Vitro cAMP Functional Assay

This protocol is designed to assess the antagonist activity of JNJ-19567470 by measuring its ability to inhibit CRF-induced cyclic AMP (cAMP) production in a cell-based assay.

Materials:

- Cells expressing the human CRF1 receptor (e.g., CHO-K1 or HT22 cells)
- Cell culture medium
- JNJ-19567470

- CRF (ovine or human)
- cAMP assay kit
- 384-well white opaque plates

Procedure:

- Cell Preparation:
 - For adherent cells, seed them in a 384-well plate and incubate overnight at 37°C with 5% CO₂.
 - For suspension cells, thaw cryopreserved cells, wash with PBS, and resuspend in stimulation buffer to the desired concentration.
- Compound Preparation:
 - Prepare a stock solution of JNJ-19567470 in DMSO.
 - Perform serial dilutions of JNJ-19567470 in an appropriate assay buffer to achieve the desired final concentrations.
- Antagonist Incubation:
 - Add the diluted JNJ-19567470 solutions to the wells containing the cells.
 - Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
- Agonist Stimulation:
 - Prepare a solution of CRF at a concentration that elicits a submaximal response (e.g., EC₈₀).
 - Add the CRF solution to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.
- cAMP Measurement:

- Lyse the cells and measure the intracellular cAMP levels using a compatible cAMP assay kit, following the manufacturer's instructions.
- Data Analysis:
 - Plot the cAMP concentration against the log concentration of JNJ-19567470.
 - Determine the IC₅₀ value of JNJ-19567470 by fitting the data to a sigmoidal dose-response curve.

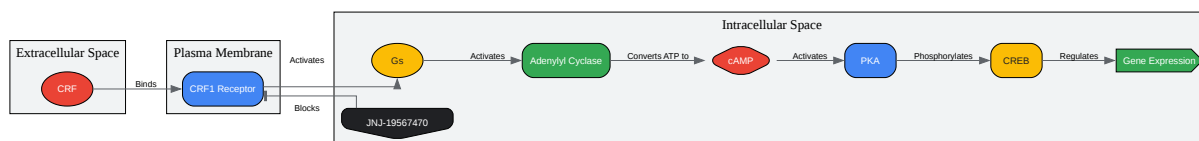
Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Inconsistent or no antagonist effect	Incorrect Agonist Concentration: The concentration of CRF may be too high, overcoming the antagonist.	Determine the EC50 of CRF in your assay system and use a concentration around the EC80 for stimulation.
Compound Precipitation: JNJ-19567470 may have precipitated out of the aqueous assay buffer.	Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability or assay performance (typically <0.5%). Visually inspect for any precipitation.	
Insufficient Pre-incubation Time: The antagonist may not have reached equilibrium with the receptor before agonist addition.	Optimize the pre-incubation time with JNJ-19567470 (e.g., 15-60 minutes).	
High background signal	Cell Health: Unhealthy or overgrown cells can lead to altered signaling.	Use cells with a consistent passage number and ensure they are in a healthy, logarithmic growth phase.
Assay Buffer Components: Components in the buffer may interfere with the assay.	Use a simple, well-defined assay buffer. Test the effect of the vehicle (e.g., DMSO) on the assay signal.	
Poor cell viability	Compound Cytotoxicity: High concentrations of JNJ-19567470 or the vehicle (DMSO) may be toxic to the cells.	Perform a cytotoxicity assay to determine the maximum non-toxic concentration of JNJ-19567470 and the vehicle.

Variability between experiments	Inconsistent Cell Number: Variation in the number of cells seeded per well.	Ensure accurate and consistent cell seeding.
Reagent Instability: Degradation of CRF or other critical reagents.	Prepare fresh agonist solutions for each experiment and store all reagents according to the manufacturer's recommendations.	

Visualizations

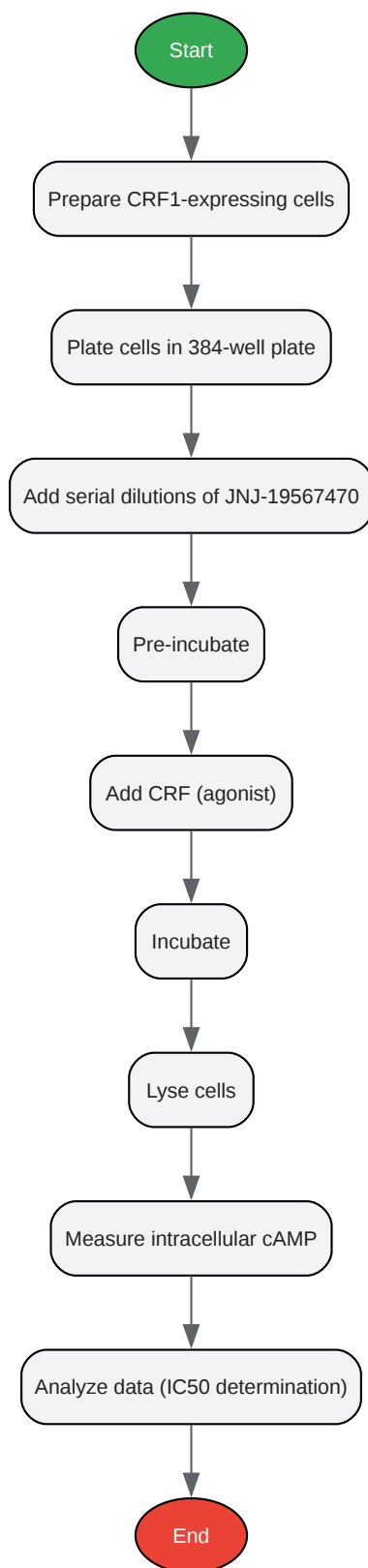
CRF1 Receptor Signaling Pathway



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Caption: Antagonistic action of JNJ-19567470 on the CRF1 receptor signaling pathway.

Experimental Workflow for In Vitro Antagonist Assay



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Caption: Workflow for determining the in vitro antagonist activity of JNJ-19567470.

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References

- 1. medkoo.com [medkoo.com]
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